2,3,5-Trichloropyridine-4-carbonyl chloride
Overview
Description
2,3,5-Trichloropyridine-4-carbonyl chloride is a chemical compound with the molecular formula C6HCl4NO and a molar mass of 244.89 g/mol . It is a derivative of isonicotinic acid and is characterized by the presence of three chlorine atoms and a chloride functional group attached to the isonicotinoyl moiety.
Preparation Methods
The synthesis of 2,3,5-Trichloropyridine-4-carbonyl chloride typically involves the chlorination of isonicotinic acid or its derivatives. One common method includes the reaction of isonicotinic acid with thionyl chloride (SOCl2) in the presence of a catalyst, resulting in the formation of the desired product along with the release of sulfur dioxide (SO2) and hydrogen chloride (HCl) gases . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.
Chemical Reactions Analysis
2,3,5-Trichloropyridine-4-carbonyl chloride undergoes various chemical reactions, including:
Scientific Research Applications
2,3,5-Trichloropyridine-4-carbonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3,5-Trichloropyridine-4-carbonyl chloride involves its reactivity towards nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is primarily due to the electron-withdrawing effect of the chlorine atoms, which makes the carbonyl carbon more susceptible to nucleophilic attack . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with.
Comparison with Similar Compounds
2,3,5-Trichloropyridine-4-carbonyl chloride can be compared with other chlorinated isonicotinoyl chlorides, such as:
2,4,6-Trichloroisonicotinoyl chloride: Similar in structure but with different substitution patterns, leading to variations in reactivity and applications.
2,3,5-Triphenyltetrazolium chloride: Although not a direct analog, it shares some chemical properties and is used in similar biochemical applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and makes it suitable for specialized applications in various fields.
Properties
IUPAC Name |
2,3,5-trichloropyridine-4-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HCl4NO/c7-2-1-11-5(9)4(8)3(2)6(10)12/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODLHIOFZIWQERB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=N1)Cl)Cl)C(=O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HCl4NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001263798 | |
Record name | 2,3,5-Trichloro-4-pyridinecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001263798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1221791-81-6 | |
Record name | 2,3,5-Trichloro-4-pyridinecarbonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1221791-81-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3,5-Trichloro-4-pyridinecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001263798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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